molecular formula C5H5NO2 B13878763 2-Furancarboxaldehyde, 5-amino-

2-Furancarboxaldehyde, 5-amino-

Cat. No.: B13878763
M. Wt: 111.10 g/mol
InChI Key: BOXPJJSKTDQEQI-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 5-amino- is an organic compound with the molecular formula C5H5NO2 It consists of a furan ring with an aldehyde group at the 2-position and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxaldehyde, 5-amino- can be achieved through several methods. One common approach involves the nitration of furfural followed by reduction to introduce the amino group at the 5-position. Another method includes the use of 5-nitrofurfural as a starting material, which is then reduced to obtain the desired compound.

Industrial Production Methods

Industrial production of 2-Furancarboxaldehyde, 5-amino- typically involves the catalytic reduction of 5-nitrofurfural using hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-amino- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 5-amino-2-furancarboxylic acid.

    Reduction: The aldehyde group can be reduced to form 5-amino-2-furylmethanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: 5-Amino-2-furancarboxylic acid.

    Reduction: 5-Amino-2-furylmethanol.

    Substitution: Various N-substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Furancarboxaldehyde, 5-amino- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 5-amino- depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The amino group allows it to form hydrogen bonds and other interactions, which can modulate the activity of target molecules. The aldehyde group can undergo reactions that lead to the formation of reactive intermediates, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.

    5-Nitro-2-furancarboxaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive in oxidation and reduction reactions.

Uniqueness

2-Furancarboxaldehyde, 5-amino- is unique due to the presence of both an aldehyde and an amino group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-aminofuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5-2-1-4(3-7)8-5/h1-3H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXPJJSKTDQEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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